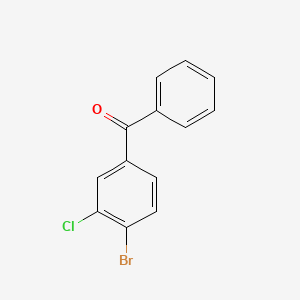

(4-Bromo-3-chlorophenyl)-phenylmethanone

Description

Contextualization within Halogenated Ketones and Aryl Methanones

(4-Bromo-3-chlorophenyl)-phenylmethanone belongs to two significant classes of organic compounds: aryl methanones and halogenated ketones.

Aryl Methanones (Benzophenones): This class, characterized by a carbonyl group linking two aryl rings, forms the structural backbone of the compound. Benzophenones are widely utilized as photoinitiators in polymer chemistry, as fragrances, and as synthetic intermediates. chemicalbook.com The carbonyl group's carbon is electrophilic, making it susceptible to attack by nucleophiles, and the adjacent aromatic rings influence its reactivity through inductive and resonance effects. libretexts.org

Halogenated Ketones: The presence of bromine and chlorine atoms places the compound in the category of halogenated ketones. Halogenation of organic compounds is a fundamental transformation that imparts specific chemical properties. researchgate.net Halogen atoms, particularly on an aromatic ring, serve as key functional handles for a variety of subsequent reactions, most notably metal-catalyzed cross-coupling reactions. The type of halogen (F, Cl, Br, I) and its position on the molecule are critical factors that determine its reactivity profile. researchgate.net

Structural Features and Research Rationale of this compound

The molecular architecture of this compound is central to its chemical behavior.

The Benzophenone (B1666685) Core: The diaryl ketone structure provides a rigid framework. The carbonyl group (C=O) is a key reactive site, capable of undergoing reduction to a secondary alcohol or a methylene (B1212753) group, or participating in addition reactions.

The Unsubstituted Phenyl Ring: This ring can undergo electrophilic aromatic substitution, although the carbonyl group is deactivating, directing incoming electrophiles primarily to the meta position.

The 4-Bromo-3-chlorophenyl Ring: This is the most functionally significant part of the molecule.

Electronic Effects: Both bromine and chlorine are electronegative atoms that withdraw electron density from the aromatic ring via the inductive effect. This deactivates the ring towards electrophilic substitution compared to benzene.

Halogen Reactivity: The carbon-halogen bonds are key sites for synthetic modification. Generally, the reactivity of aryl halides in common cross-coupling reactions follows the order C-I > C-Br > C-Cl. This difference creates the potential for regioselective synthesis, where the C-Br bond could be selectively reacted while leaving the C-Cl bond intact under specific conditions.

The primary research rationale for investigating a compound like this compound lies in its utility as a versatile synthetic intermediate. Its multiple reactive sites—the carbonyl group, the C-Br bond, and the C-Cl bond—allow for a stepwise and controlled construction of highly complex molecules. Such halogenated benzophenones are precursors to diarylmethanes, which are key building blocks for important pharmaceutical agents, including SGLT2 inhibitors used in diabetes treatment. acs.org

Below are the computed physicochemical properties for this compound.

| Property | Value |

| Molecular Formula | C₁₃H₈BrClO |

| Molecular Weight | 295.56 g/mol |

| XLogP3 | 4.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 293.94473 Da |

| Topological Polar Surface Area | 17.1 Ų |

Note: Data are computed/estimated as specific experimental values for this compound are not widely available. For comparison, the related compound 4-Bromobenzophenone has a molecular weight of 261.11 g/mol and an XLogP3 of 4.1. bldpharm.com

Overview of the Compound's Potential in Organic Synthesis

The synthetic utility of this compound is substantial, stemming from the distinct reactivity of its functional groups.

Synthesis of the Core Structure: The most common method for synthesizing benzophenones is the Friedel-Crafts acylation . libretexts.org In this case, it would likely involve the reaction of 1-bromo-2-chlorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). researchgate.netchemsrc.comdoubtnut.com

Reactions at the Carbonyl Group:

Reduction: The ketone can be reduced to a secondary alcohol, (4-bromo-3-chlorophenyl)(phenyl)methanol, using reducing agents like sodium borohydride (NaBH₄). Further reduction to the diarylmethane, 1-bromo-2-chloro-4-(phenylmethyl)benzene, can be achieved through methods like the Clemmensen or Wolff-Kishner reduction, or more modern methods like using TiCl₄/NaBH₄. acs.org This transformation is crucial for creating the diarylmethane scaffolds found in many pharmaceuticals. acs.org

Reactions at the Halogenated Ring:

Cross-Coupling Reactions: The aryl-bromide and aryl-chloride bonds are ideal sites for forming new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example, where the halogen is reacted with an organoboron compound in the presence of a palladium catalyst to form a new C-C bond. libretexts.orgyoutube.comharvard.edu Due to the higher reactivity of the C-Br bond, it is feasible to selectively couple at the 4-position, followed by a subsequent coupling at the 3-position under more forcing conditions.

Other Palladium-Catalyzed Reactions: Other important transformations include the Buchwald-Hartwig amination (forming C-N bonds), Heck reaction (forming C-C bonds with alkenes), and Sonogashira coupling (forming C-C bonds with alkynes).

The strategic combination of these reactions allows this compound to serve as a linchpin in the synthesis of complex, multi-substituted diaryl compounds with potential applications in pharmacology and materials science. bldpharm.com

Retrosynthetic Analysis and Strategic Disconnections for this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary strategic disconnections are considered at the carbon-carbonyl bond.

Disconnection A: This approach severs the bond between the carbonyl carbon and the 4-bromo-3-chlorophenyl ring. This leads to a phenyl-based acylating agent (such as benzoyl chloride or benzoic acid) and a substituted 1-bromo-2-chlorobenzene precursor. The forward synthesis would involve an electrophilic attack on the 1-bromo-2-chlorobenzene ring.

Disconnection B: Alternatively, disconnecting the bond between the carbonyl carbon and the phenyl ring suggests a 4-bromo-3-chlorophenyl-based acylating agent (e.g., 4-bromo-3-chlorobenzoyl chloride) and a simple benzene precursor. The forward synthesis would then proceed via an electrophilic attack on the benzene ring.

These two disconnections form the basis for the synthetic strategies discussed below, including Friedel-Crafts acylation, organometallic reagent-mediated syntheses, and transition-metal-catalyzed cross-coupling reactions.

Classical Synthetic Approaches for Ketone Synthesis

Traditional methods for ketone synthesis have long been established in organic chemistry and offer reliable pathways to diaryl ketones like this compound.

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst. dntb.gov.ualibretexts.orgdoubtnut.com

Following Disconnection B , the more feasible route involves the acylation of benzene with 4-bromo-3-chlorobenzoyl chloride. aobchem.com The halogen substituents on the other ring are deactivating, making the alternative reaction (acylation of 1-bromo-2-chlorobenzene with benzoyl chloride) significantly more challenging. The reaction is typically catalyzed by aluminum chloride (AlCl₃), which activates the acyl chloride to generate a reactive acylium ion electrophile. khanacademy.orgyoutube.com A similar synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone has been demonstrated using this approach. google.com

Optimization of Friedel-Crafts acylation involves careful control of reaction conditions to maximize yield and minimize side products. Key parameters include the choice of catalyst, solvent, and reaction temperature. While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ can also be employed, sometimes in combination with ionic liquids which can act as both catalyst and solvent. researchgate.net

Table 1: Typical Conditions for Friedel-Crafts Acylation

| Parameter | Condition | Purpose/Consideration |

|---|---|---|

| Aromatic Substrate | Benzene | Reacts with the acylium ion. |

| Acylating Agent | 4-Bromo-3-chlorobenzoyl chloride | Source of the acyl group. |

| Catalyst | Aluminum Chloride (AlCl₃) | Activates the acylating agent. Stoichiometric amounts are often required. |

| Solvent | Dichloromethane, Carbon disulfide | Inert solvent for the reaction. |

| Temperature | 0 °C to reflux | Controlled to prevent side reactions. |

| Work-up | Aqueous acid | Decomposes the aluminum chloride complex to liberate the ketone product. |

Acyl halide coupling reactions provide an alternative to direct electrophilic aromatic substitution. These methods typically involve the reaction of an acyl chloride with an organometallic reagent. While many of these fall under the category of organometallic-mediated or transition-metal-catalyzed syntheses (discussed below), the general principle involves the coupling of a nucleophilic aryl source with an electrophilic acyl chloride.

Organometallic reagents such as Grignard (RMgX) and organolithium (RLi) compounds are potent nucleophiles capable of reacting with acyl chlorides to form ketones. mnstate.edumasterorganicchemistry.com For the synthesis of this compound, two pathways are possible:

Reaction of phenylmagnesium bromide or phenyllithium with 4-bromo-3-chlorobenzoyl chloride.

Reaction of a (4-bromo-3-chlorophenyl) Grignard or organolithium reagent with benzoyl chloride.

A significant challenge with these highly reactive organometallics is their tendency to react with the newly formed ketone, leading to the formation of a tertiary alcohol as a byproduct. mnstate.edu To prevent this over-addition, the reaction must be conducted at low temperatures with careful stoichiometric control. A more effective strategy is to use less reactive organometallic reagents, such as organocadmium compounds (R₂Cd) or lithium diorganocuprates (R₂CuLi, Gilman reagents), which are known to react with acyl chlorides but are generally unreactive towards the resulting ketone product. researchgate.net

Table 2: Organometallic Reagents for Ketone Synthesis

| Reagent Type | General Formula | Reactivity with Acyl Chloride | Reactivity with Ketone | Key Considerations |

|---|---|---|---|---|

| Grignard Reagent | RMgX | High | High | Low temperature and careful stoichiometry are crucial to avoid tertiary alcohol formation. cerritos.edu |

| Organolithium | RLi | High | High | Similar to Grignard reagents; over-addition is a common side reaction. wikipedia.orgresearchgate.net |

| Organocadmium | R₂Cd | Moderate | Low | Offers good selectivity for ketone formation; prepared from Grignard reagents. |

| Gilman Reagent | R₂CuLi | Moderate | Low | Provides a selective route to ketones from acyl chlorides. |

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry has increasingly focused on the development of catalytic methods that offer greater efficiency, functional group tolerance, and sustainability compared to classical approaches.

Transition-metal catalysis, particularly with palladium and nickel, has revolutionized the formation of carbon-carbon bonds. ethernet.edu.et Several named reactions are applicable to the synthesis of diaryl ketones. nih.gov

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of an arylboronic acid with an organic halide or acyl chloride. tcichemicals.com The synthesis of this compound can be envisioned via the coupling of phenylboronic acid with 4-bromo-3-chlorobenzoyl chloride. This method is known for its mild reaction conditions and high tolerance for various functional groups. mdpi.com A similar coupling between 4-bromobenzoyl chloride and (2-chlorophenyl)boronic acid has been reported, demonstrating the viability of this approach. chemicalbook.com

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide or acyl chloride, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org The target molecule could be synthesized by coupling a phenylstannane reagent with 4-bromo-3-chlorobenzoyl chloride. While effective, a significant drawback of the Stille reaction is the toxicity of the tin reagents and byproducts. thermofisher.com

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organic halide or acyl chloride in the presence of a nickel or palladium catalyst. nih.govnih.gov This method is noted for the high reactivity and functional group tolerance of the organozinc nucleophiles. acs.orgresearchgate.net

Carbonylative Cross-Coupling: These reactions are particularly elegant as they construct the ketone functionality by introducing carbon monoxide (CO) as a C1 building block between two aryl partners. liv.ac.ukacs.org For example, a three-component carbonylative Suzuki coupling could unite 1-bromo-2-chlorobenzene (or its boronic acid derivative), carbon monoxide, and a phenyl-containing coupling partner to form the desired ketone. ethernet.edu.et

Table 3: Overview of Selected Cross-Coupling Reactions for Diaryl Ketone Synthesis

| Reaction Name | Organometallic Reagent | Electrophile | Catalyst System (Typical) | Advantages |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (e.g., Phenylboronic acid) | Acyl Chloride (e.g., 4-Bromo-3-chlorobenzoyl chloride) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Mild conditions, functional group tolerance, non-toxic boron reagents. |

| Stille Coupling | Organostannane (e.g., Phenyltrimethylstannane) | Acyl Chloride | Pd catalyst (e.g., Pd(PPh₃)₄) | Air and moisture stable reagents. |

| Negishi Coupling | Organozinc halide (e.g., Phenylzinc chloride) | Acyl Chloride | Ni or Pd catalyst (e.g., Ni(PPh₃)₂Cl₂) | High reactivity of organozinc reagents. |

Photoredox Catalysis and Electrosynthesis in Methanone Formation

In recent years, photoredox catalysis and electrosynthesis have emerged as powerful and sustainable alternatives to traditional synthetic methods. These techniques utilize light or electricity, respectively, to drive chemical reactions, often under very mild conditions.

Photoredox Catalysis employs a photocatalyst, typically a ruthenium or iridium complex, that absorbs visible light and engages in single-electron transfer (SET) processes with organic substrates. acs.org This generation of radical intermediates can enable unique bond formations that are difficult to achieve through conventional means. acs.org The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox, has further expanded the synthetic possibilities. princeton.edu For methanone synthesis, a photoredox cycle could be used to generate a reactive acyl or aryl radical that participates in a cross-coupling reaction.

Electrosynthesis uses an electric current to oxidize or reduce substrates, generating reactive species in a controlled manner. It is considered an environmentally friendly method as it can reduce the need for chemical oxidants or reductants. nih.gov The electrosynthesis of benzophenones and their derivatives has been demonstrated, for instance, through the electrocarboxylation of benzophenones to form benzilic acids or the electrocatalytic hydrogenation of benzophenones to their corresponding alcohols. nih.govconicet.gov.ar High-throughput electrosynthesis platforms have been developed to rapidly screen and optimize reaction conditions for such transformations. nih.govacs.org

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, has gained significant traction in both academia and the pharmaceutical industry. rsc.orgacs.org This technology offers numerous advantages over batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and straightforward scalability. rsc.orgnih.gov

The continuous flow synthesis of diaryl ketones has been successfully developed. One efficient method involves the coupling of aryl Grignard reagents with acyl chlorides in an environmentally friendly solvent like 2-methyltetrahydrofuran (2-MeTHF) at ambient temperature. nih.govresearchgate.net This approach allows for the safe, on-demand generation of diaryl ketones with high productivity. nih.gov Applying this to this compound would involve continuously pumping solutions of phenylmagnesium bromide and 4-bromo-3-chlorobenzoyl chloride through a reactor coil to achieve a rapid and efficient synthesis. acs.org

Mechanistic Investigations of Key Synthetic Pathways to this compound

Understanding the reaction mechanism is fundamental to optimizing synthetic protocols and developing new catalytic systems. The key synthetic pathways to diaryl ketones, particularly cross-coupling reactions, have been the subject of extensive mechanistic studies.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings involves a catalytic cycle consisting of three main steps:

Oxidative Addition: The organic halide (e.g., a 4-bromo-3-chlorobenzoyl derivative) adds to the low-valent palladium(0) catalyst, forming a palladium(II) intermediate. nih.govresearchgate.net

Transmetalation: The organic group from the organoboron (Suzuki) or organozinc (Negishi) reagent is transferred to the palladium(II) center, displacing the halide. researchgate.net

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the desired C-C bond of the product and regenerating the palladium(0) catalyst. nih.govresearchgate.net

Kinetic studies provide quantitative insight into reaction rates and the influence of various parameters, helping to identify the rate-determining step of the catalytic cycle.

For the Suzuki-Miyaura reaction , kinetic analyses have often shown a first-order dependence on the concentration of both the palladium catalyst and the aryl halide. mdpi.com This suggests that the oxidative addition is often the rate-limiting step. researchgate.net However, the specific rate-determining step can vary depending on the substrates, ligands, and reaction conditions. For example, studies using 13C kinetic isotope effects have provided detailed insights, indicating that for aryl bromides, oxidative addition occurs to a monoligated palladium complex, whereas for aryl iodides, the binding of the aryl iodide to the catalyst may precede the irreversible oxidative addition step. researchgate.net

Table 3: Kinetic Parameters from a Study of a Suzuki-Miyaura Coupling

| Parameter Varied | Observed Order of Reaction | Implication | Reference |

|---|---|---|---|

| Initial Pd Concentration | First Order | The reaction rate is directly proportional to the amount of catalyst. | mdpi.com |

| Aryl Halide (4-iodoacetophenone) | Quasi-First Order | The oxidative addition step is likely rate-influencing. | mdpi.com |

| Base Concentration | Zero Order | The base is not involved in the rate-determining step. | mdpi.com |

| Phenylboronic Acid Concentration | Zero Order | Transmetalation is not the rate-determining step under these conditions. | mdpi.com |

For the Negishi coupling , kinetic measurements performed on model systems also frequently point to oxidative addition as the rate-determining step. uni-muenchen.de However, detailed analyses have revealed that the organozinc reagent can also be involved in this step, suggesting a more complex mechanism than a simple oxidative addition of the aryl halide alone. uni-muenchen.de These studies are crucial for understanding catalyst deactivation pathways and for the rational design of more efficient and robust catalytic systems.

Structure

3D Structure

Properties

Molecular Formula |

C13H8BrClO |

|---|---|

Molecular Weight |

295.56 g/mol |

IUPAC Name |

(4-bromo-3-chlorophenyl)-phenylmethanone |

InChI |

InChI=1S/C13H8BrClO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H |

InChI Key |

ZMEXKALCNBLFQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 3 Chlorophenyl Phenylmethanone

Advanced Mechanistic Insights

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers profound insights into the reaction mechanisms for the synthesis of benzophenone (B1666685) derivatives, including (4-Bromo-3-chlorophenyl)-phenylmethanone. While specific computational studies on the transition states and intermediates for the synthesis of this exact molecule are not extensively detailed in published literature, valuable understanding can be extrapolated from theoretical investigations into analogous Friedel-Crafts acylation reactions.

Key Intermediates and Transition States:

The theoretical investigation of the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene with benzoyl chloride (in the presence of a Lewis acid catalyst like AlCl₃) would focus on the following key stages:

Formation of the Acylium Ion: The reaction initiates with the interaction between the benzoyl chloride and the Lewis acid catalyst. Computational models can calculate the energy landscape for the formation of the electrophilic acylium ion [Ph-CO]⁺ or a polarized complex between the acyl halide and the catalyst.

Formation of the Wheland Intermediate (σ-complex): The central event is the electrophilic attack of the acylium ion on the 1-bromo-2-chlorobenzene ring. This step proceeds through a high-energy transition state to form a resonance-stabilized carbocation known as the Wheland intermediate or σ-complex. DFT calculations can determine the relative stabilities of the possible σ-complex isomers (attack at positions ortho, meta, or para to the existing substituents). The directing effects of the bromine and chlorine atoms would be quantified by comparing the activation energies required to form each respective intermediate.

Deprotonation and Product Formation: The final step involves the deprotonation of the Wheland intermediate to restore aromaticity and yield the final ketone product. This step also involves a transition state, the energy of which can be computationally determined.

Research Findings from Analogous Systems:

DFT studies on related Friedel-Crafts acylation reactions have revealed that the formation of the acylium ion is often the rate-determining step. However, depending on the reactivity of the aromatic nucleophile, either the formation of the Wheland intermediate or the subsequent deprotonation step can have the highest activation energy.

Computational models provide detailed geometric information, such as the bond lengths and angles of the transition state structures. For instance, in the transition state leading to the Wheland intermediate, the C-C bond between the electrophile and the aromatic ring is partially formed. The calculated energy profile for the entire reaction pathway allows researchers to visualize the relative energies of reactants, intermediates, transition states, and products.

The table below illustrates the type of data that a DFT study on the Friedel-Crafts benzoylation of 1-bromo-2-chlorobenzene would generate to determine the most likely reaction pathway. The values are hypothetical and serve to represent the relative energy changes (ΔE, in kcal/mol) calculated for the formation of the key intermediate at different positions on the aromatic ring.

| Reaction Step | Species | Position of Attack | Calculated Relative Energy (ΔE, kcal/mol) | Description |

|---|---|---|---|---|

| 1 | Reactants | - | 0.0 | Initial energy of 1-bromo-2-chlorobenzene + Acylium Ion Complex |

| 2 | Transition State 1 (TS1) | C4 (para to Br) | +18.5 | Energy barrier to form the Wheland intermediate at the C4 position |

| 3 | Wheland Intermediate 1 | C4 (para to Br) | +5.2 | Relative stability of the intermediate with attack at C4 |

| 4 | Transition State 2 (TS2) | C6 (ortho to Br) | +21.0 | Energy barrier to form the Wheland intermediate at the C6 position |

| 5 | Wheland Intermediate 2 | C6 (ortho to Br) | +7.8 | Relative stability of the intermediate with attack at C6 |

| 6 | Transition State 3 (TS3) | - | +2.5 | Energy barrier for deprotonation from Wheland Intermediate 1 |

| 7 | Product | - | -15.0 | Final energy of this compound |

This theoretical data would predict that the formation of the desired product via attack at the C4 position (para to the bromine and ortho to the chlorine) is kinetically favored due to the lower activation energy of its transition state (TS1) compared to other positions (TS2). Such computational analyses are invaluable for predicting reaction outcomes, understanding substituent effects, and optimizing reaction conditions for the synthesis of polysubstituted benzophenones.

Chemical Reactivity and Derivatization Strategies of 4 Bromo 3 Chlorophenyl Phenylmethanone

Reactivity of the Halogen Substituents (Bromine and Chlorine) on the Aromatic Ring

The bromine and chlorine atoms attached to the phenyl ring are sites for substitution reactions, allowing for further functionalization of the molecule. The electronic properties of the benzoyl group and the inherent reactivity differences between bromine and chlorine allow for selective transformations.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org

In (4-Bromo-3-chlorophenyl)-phenylmethanone, the carbonyl group acts as a moderate electron-withdrawing group. Its activating effect is transmitted through resonance to the ortho and para positions of the substituted ring.

The chlorine atom is at the 3-position, which is ortho to the point of attachment of the carbonyl group.

The bromine atom is at the 4-position, which is meta to the point of attachment of the carbonyl group.

The SNAr mechanism proceeds via a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orgyoutube.com The stability of this intermediate is key to the reaction's feasibility. The negative charge in the Meisenheimer complex can be delocalized onto the electron-withdrawing group if it is in the ortho or para position.

Therefore, the chlorine atom at the ortho-position is significantly more activated towards SNAr than the bromine atom at the meta-position. A nucleophile will selectively displace the chlorine atom because the resulting Meisenheimer complex is stabilized by delocalization of the negative charge onto the carbonyl oxygen. This selectivity allows for the replacement of the chlorine atom while leaving the bromine atom intact.

Metal-halogen exchange is a powerful reaction for converting aryl halides into highly reactive organometallic reagents, such as organolithium compounds. wikipedia.org This transformation is typically achieved by treating the aryl halide with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. tcnj.edu

The rate of metal-halogen exchange is highly dependent on the halogen, following the general trend: I > Br > Cl >> F. wikipedia.org This difference in reactivity allows for highly selective reactions on polyhalogenated aromatic compounds.

For this compound, the C-Br bond is significantly more reactive towards lithium-halogen exchange than the C-Cl bond. Treatment with one equivalent of n-BuLi at low temperature (e.g., -78 °C) will result in the selective exchange of the bromine atom to form the corresponding aryllithium reagent, (3-chloro-4-lithiophenyl)-phenylmethanone. The chlorine atom remains untouched under these conditions.

| Reagent | Halogen Exchanged | Product Intermediate | Typical Conditions |

| n-Butyllithium (n-BuLi) | Bromine | (3-chloro-4-lithiophenyl)-phenylmethanone | THF, -78 °C |

| sec-Butyllithium (s-BuLi) | Bromine | (3-chloro-4-lithiophenyl)-phenylmethanone | THF, -78 °C |

| tert-Butyllithium (t-BuLi) | Bromine | (3-chloro-4-lithiophenyl)-phenylmethanone | THF, -78 °C |

This is an interactive data table based on the known selectivity of metal-halogen exchange reactions. wikipedia.orgtcnj.edu

This newly generated organolithium intermediate is a potent nucleophile and can be reacted with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to introduce new functional groups at the 4-position of the ring. This selective functionalization highlights the synthetic utility of controlling the reactivity of the different halogen atoms. tcnj.edu

Cross-Coupling Reactions at Halogenated Positions for Diversification

The presence of two different halogen atoms (bromine and chlorine) on one of the phenyl rings is a key feature of this compound. This dihalogenated pattern allows for selective and sequential functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. Generally, in palladium-catalyzed processes, the reactivity of aryl halides follows the order C-I > C-Br > C-Cl. This inherent difference in reactivity enables selective coupling at the more labile C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of various chemical bonds. bris.ac.uk For this compound, these reactions offer a direct pathway to introduce diverse substituents onto the aromatic core.

C-C Bond Formation: The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. nih.gov The reaction of this compound with various aryl or alkyl boronic acids would be expected to proceed selectively at the C-Br position. mdpi.commdpi.com This regioselectivity allows for the synthesis of 4-aryl-3-chlorobenzophenone derivatives. Other significant C-C bond-forming reactions include the Sonogashira coupling with terminal alkynes to yield alkynylated products and the Heck coupling with alkenes. nih.gov

C-N Bond Formation: The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds via the palladium-catalyzed coupling of aryl halides with amines. wikipedia.orgorganic-chemistry.org This reaction can be applied to this compound to introduce primary or secondary amine functionalities. researchgate.net The reaction is highly versatile, accommodating a wide range of amine coupling partners and enabling the synthesis of various aniline (B41778) derivatives, which are prevalent in pharmaceuticals and materials science. Again, the reaction would preferentially occur at the C-Br bond.

C-O and C-S Bond Formation: Analogous to the Buchwald-Hartwig amination, palladium catalysts can also facilitate the formation of C-O and C-S bonds, leading to diaryl ethers and thioethers, respectively. The coupling of this compound with phenols, thiols, or their corresponding salts under palladium catalysis provides a direct route to these important structural motifs.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Bond Formed | Reaction Name | Typical Coupling Partner | Catalyst/Ligand System (Examples) | Product Type |

|---|---|---|---|---|

| C-C | Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Biaryls, Alkyl-aryls |

| C-C | Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂/CuI | Aryl-alkynes |

| C-N | Buchwald-Hartwig | R₂NH | Pd₂(dba)₃/BINAP, XPhos | Aryl amines |

| C-O | Buchwald-Hartwig Ether Synthesis | R-OH | Pd(OAc)₂/tBuXPhos | Diaryl ethers |

| C-S | Buchwald-Hartwig Thioetherification | R-SH | Pd₂(dba)₃/Xantphos | Diaryl thioethers |

Copper-catalyzed reactions represent an older but still highly relevant class of transformations for forming C-heteroatom and C-C bonds, often serving as a valuable alternative to palladium-based methods. nih.gov

Ullmann Condensation: The classic Ullmann condensation involves the copper-promoted reaction of an aryl halide with an alcohol, amine, or thiol to form the corresponding ether, amine, or thioether. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions often require harsh conditions such as high temperatures and stoichiometric amounts of copper, modern protocols have been developed using soluble copper catalysts and ligands, allowing for milder reaction conditions. mdpi.comnsf.gov This method can be applied to this compound for the formation of C-O, C-N, and C-S bonds. wikipedia.org

Chan-Lam Coupling: The Chan-Lam coupling reaction is a versatile copper-catalyzed method for forming C-N and C-O bonds using organoboronic acids as the coupling partners with amines and alcohols, respectively. wikipedia.orgnih.gov A key advantage of the Chan-Lam reaction is that it can often be performed at room temperature and open to the air, making it operationally simpler than many palladium-catalyzed systems. organic-chemistry.orgnih.gov This reaction provides a complementary approach to the Buchwald-Hartwig reaction for synthesizing aryl amines and ethers from this compound. rsc.org

Regioselective Functionalization and Directed Ortho-Metalation Strategies

Beyond cross-coupling at the halogenated sites, the aromatic rings of this compound can be functionalized through regioselective methods. Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings at a position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The DMG interacts with an organolithium reagent, directing deprotonation to the adjacent position to form an aryllithium intermediate, which can then be trapped by various electrophiles. harvard.edu

Alternatively, the ketone functionality can be converted in situ into a more effective DMG, such as an oxime or a complexed amide, to facilitate highly regioselective ortho-metalation.

Development of Novel Derivatives via Functional Group Interconversions

The carbonyl group of this compound is a versatile handle for synthesizing a wide array of derivatives through functional group interconversions.

The ketone moiety readily undergoes condensation reactions with nitrogen-based nucleophiles or protection via ketalization.

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) under mildly acidic or basic conditions converts the carbonyl group into an oxime (-C=NOH). nih.govresearchgate.net This transformation not only alters the electronic properties of the molecule but also provides a functional group that can participate in further reactions, such as the Beckmann rearrangement.

Hydrazones: Condensation with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine) yields the corresponding hydrazones (-C=N-NRR'). nih.govnih.gov Hydrazones are important intermediates for the synthesis of various nitrogen-containing heterocycles. researchgate.netmdpi.com

Ketals: The carbonyl group can be protected as a ketal by reacting the ketone with an alcohol or a diol (like ethylene (B1197577) glycol) in the presence of an acid catalyst. This strategy is useful when subsequent chemical steps require harsh conditions that the ketone would not tolerate.

Table 2: Synthesis of Carbonyl Derivatives

| Derivative Type | Reagent | General Conditions | Product Functional Group |

|---|---|---|---|

| Oxime | Hydroxylamine (NH₂OH·HCl) | Ethanol, Pyridine, Reflux | >C=N-OH |

| Hydrazone | Hydrazine (N₂H₄) or R-NHNH₂ | Ethanol, Acetic Acid (cat.), Reflux | >C=N-NHR |

| Ketal | Ethylene Glycol | Toluene, p-TsOH, Dean-Stark | >C(OCH₂)₂ |

The derivatives of this compound serve as valuable precursors for the construction of various heterocyclic ring systems, which are of significant interest in medicinal chemistry and materials science.

One common strategy involves intramolecular cyclization reactions. For instance, if a nucleophilic group (e.g., -OH, -NH₂) is introduced at the C2 position of the benzophenone (B1666685) scaffold via DoM followed by electrophilic quench, an intramolecular condensation onto the carbonyl carbon can lead to the formation of fused heterocyclic systems.

Furthermore, the derivatives synthesized in section 3.4.1 are themselves excellent substrates for cyclization.

From Hydrazones: Hydrazone derivatives can undergo reactions like the Fischer indole (B1671886) synthesis (if the other phenyl ring is appropriately substituted) or can be cyclized with various reagents to form pyrazoles, pyridazines, or other nitrogen-containing heterocycles.

From Oximes: The oxime functionality can be rearranged via the Beckmann rearrangement to form an N-substituted amide. This amide can then be a participant in subsequent cyclization reactions to build more complex heterocyclic frameworks.

These multi-step sequences, combining functionalization of the aromatic ring with modification of the carbonyl group, provide access to a rich diversity of complex molecular architectures starting from the this compound scaffold.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 4 Bromo 3 Chlorophenyl Phenylmethanone and Its Derivatives

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, providing a molecular "fingerprint."

For (4-Bromo-3-chlorophenyl)-phenylmethanone, the most prominent feature in the IR spectrum would be the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, expected in the region of 1660-1680 cm⁻¹. The precise frequency can give clues about the electronic effects of the substituents on the phenyl ring. Other key vibrational modes include:

Aromatic C-H stretching: Typically observed as a group of weaker bands above 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

C-Cl and C-Br stretching: These vibrations appear in the fingerprint region (below 1000 cm⁻¹). The C-Cl stretch is often found around 700-750 cm⁻¹, while the C-Br stretch occurs at lower frequencies. uantwerpen.be

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C-halogen bonds, which may be weak or inactive in the IR spectrum.

Predicted Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 1680-1660 | Carbonyl (C=O) Stretch | Strong |

| 1600-1450 | Aromatic C=C Ring Stretch | Medium-Strong |

| ~1300 | C-C-C in-plane bend | Medium |

| ~750 | C-Cl Stretch | Strong |

| ~650 | C-Br Stretch | Medium |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and deduce structural information from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with very high precision (typically to four or five decimal places). This allows for the calculation of the elemental composition of the parent ion, confirming the molecular formula of this compound, which is C₁₃H₈BrClO.

A critical diagnostic feature in the mass spectrum of this compound is the unique isotopic pattern created by the presence of both chlorine and bromine. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), while bromine also has two, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This combination results in a characteristic cluster of peaks for the molecular ion (M) at M, M+2, M+4, and M+6, providing definitive evidence for the presence of one chlorine and one bromine atom in the molecule.

Fragmentation Analysis: Under Electron Ionization (EI) conditions, the molecular ion undergoes fragmentation, producing smaller, characteristic ions. For diaryl ketones, fragmentation often occurs at the carbonyl group. Expected fragmentation pathways for this compound include:

Formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, resulting from the cleavage of the bond between the carbonyl carbon and the substituted ring. This is often the base peak.

Formation of the 4-bromo-3-chlorobenzoyl cation ([C₇H₃BrClO]⁺) from the loss of the unsubstituted phenyl radical.

Loss of halogens (Cl• or Br•) from the molecular ion or major fragment ions.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (for most abundant isotopes) | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 294/296/298 | [C₁₃H₈⁷⁹Br³⁵Cl O]⁺• | Molecular Ion (M⁺•) |

| 217/219 | [C₇H₃³⁵Cl O]⁺• | [M - Br]⁺ |

| 183/185 | [C₇H₃⁷⁹BrO]⁺• | [M - Cl]⁺ |

| 105 | [C₆H₅CO]⁺ | [M - C₆H₃BrCl]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅CO - CO]⁺ |

Coupled Techniques (GC-MS, LC-MS) for Purity and Mixture Analysis

The assessment of purity and the analysis of complex mixtures containing this compound rely heavily on coupled chromatographic and spectrometric techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose, offering high-resolution separation and definitive molecular identification.

In GC-MS analysis, the volatility of the benzophenone (B1666685) core allows for effective separation on a capillary column, typically with a non-polar or medium-polarity stationary phase. The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺). Crucially, the isotopic pattern of this peak would be highly characteristic, showing contributions from the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and the two stable isotopes of chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This unique isotopic signature allows for confident identification of the compound even in complex matrices. Fragmentation patterns would likely involve the cleavage of the carbonyl bridge, yielding benzoyl cations and substituted phenyl cations, which further aids in structural confirmation.

Liquid Chromatography, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with tandem mass spectrometry (MS/MS), is the predominant technique for analyzing benzophenone derivatives. nist.govuky.edu LC-MS/MS combines the robust separation capabilities of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry. researchgate.net For this compound, a reversed-phase C18 column is typically employed for separation. nist.gov

The analysis is often performed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode. researchgate.net Method development involves optimizing parameters to achieve high sensitivity and specificity. Multiple Reaction Monitoring (MRM) is a common acquisition mode used for quantification, where a specific precursor ion (e.g., the protonated molecule, [M+H]⁺) is selected and fragmented, and one or more specific product ions are monitored. This technique provides excellent selectivity and low limits of detection (LOD) and quantification (LOQ), often in the nanogram per liter (ng/L) to microgram per kilogram (µg/kg) range for related compounds. uky.edunist.gov The table below illustrates the typical parameters that would be defined for an LC-MS/MS method.

| Parameter | Typical Value / Condition |

|---|---|

| Chromatography | UHPLC |

| Column | Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) nist.gov |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water (with additives like formic acid or ammonium (B1175870) formate) nist.gov |

| Ionization Mode | Positive ESI or APCI researchgate.net |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ |

| Product Ions (Q3) | Characteristic fragment ions (e.g., corresponding to loss of Br, Cl, or benzoyl group) |

| Limit of Quantification (LOQ) | Typically in the low ng/g to µg/kg range for analogous compounds researchgate.net |

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and the conformation of the molecule. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, analysis of closely related halogenated benzophenone and biphenyl (B1667301) derivatives provides significant insight into the expected structural features.

For instance, the crystallographic analysis of compounds like N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide reveals critical conformational details of a substituted benzophenone core. In such structures, the two aromatic rings are not coplanar. The dihedral angle (the twist angle) between the planes of the two rings is a key structural parameter. For various substituted benzophenones, this angle can range significantly, often between 50° and 80°, due to steric hindrance between the ortho-hydrogens of the phenyl rings and the substituents.

The single crystal X-ray diffraction experiment involves irradiating a suitable single crystal with monochromatic X-rays and measuring the diffraction pattern. The resulting data allows for the determination of the unit cell dimensions and the space group. The structure is then solved and refined to yield a final model with low R-factors (agreement factors), indicating a good fit between the experimental data and the structural model.

Key information obtained includes:

Molecular Geometry: Precise bond lengths (e.g., C-Br, C-Cl, C=O, C-C) and bond angles.

Conformation: The dihedral angle between the bromo-chlorophenyl ring and the unsubstituted phenyl ring.

The table below presents representative crystallographic data for a related halogenated aromatic compound, N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide, to illustrate the type of information generated.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₁₀BrCl₂NO₂ researchgate.net |

| Crystal System | Triclinic researchgate.net |

| Space Group | P-1 researchgate.net |

| a (Å) | 7.5922 (3) researchgate.net |

| b (Å) | 10.0972 (4) researchgate.net |

| c (Å) | 10.7565 (5) researchgate.net |

| α (°) | 69.991 (1) researchgate.net |

| β (°) | 76.768 (1) researchgate.net |

| γ (°) | 70.646 (1) researchgate.net |

| Volume (ų) | 724.8 researchgate.net |

| Dihedral Angle (Phenyl Rings) | 66.79 (11)° |

| Final R-factor [I > 2σ(I)] | 0.0282 researchgate.net |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

This compound is an achiral molecule as it possesses a plane of symmetry. However, chiroptical spectroscopy becomes an indispensable tool for the stereochemical elucidation of its chiral derivatives. Chirality can be introduced into the molecule, for example, by the addition of a chiral substituent on one of the phenyl rings or by synthesizing a derivative that exhibits axial chirality.

Electronic Circular Dichroism (ECD) is a primary chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, a plot of this differential absorption (Δε) versus wavelength, is highly sensitive to the molecule's three-dimensional structure and absolute configuration.

For a chiral derivative of this compound, the ECD spectrum would be dominated by electronic transitions associated with the benzophenone chromophore. These typically include:

An n → π* transition of the carbonyl group, which is formally forbidden but appears as a weak band at longer wavelengths (around 300-350 nm).

π → π* transitions of the aromatic rings at shorter wavelengths (below 300 nm).

The signs of the Cotton effects (the positive or negative bands in the ECD spectrum) for these transitions are directly related to the spatial arrangement of the atoms, allowing for the assignment of absolute configuration. This is often achieved by comparing the experimental spectrum to spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT).

Interestingly, it has been demonstrated that even achiral benzophenone can exhibit chiroptical activity when it crystallizes in a chiral space group, a phenomenon known as spontaneous resolution. nih.gov The solid-state circular dichroism spectrum of such crystals can be used to determine the absolute structure of the crystalline form. nih.gov This highlights the profound sensitivity of chiroptical methods to asymmetry, whether at the molecular or supramolecular level.

The table below outlines the expected chiroptical data for a hypothetical chiral derivative.

| Electronic Transition | Approx. Wavelength (nm) | Expected Cotton Effect | Application |

| n → π* (Carbonyl) | 300 - 350 | Sign (+/-) depends on absolute configuration | Determination of stereochemistry around the chromophore |

| π → π* (Aromatic) | < 300 | Multiple bands; pattern is a fingerprint of the molecule | Confirmation of absolute configuration; structural analysis |

Computational Chemistry and Theoretical Studies of 4 Bromo 3 Chlorophenyl Phenylmethanone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the geometry and electronic landscape of a molecule. These calculations solve the Schrödinger equation for a given system, providing detailed information about its energetic and electronic states.

Density Functional Theory (DFT) has become a popular and effective method for calculating the electronic structure of molecules. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are often used to optimize the molecular geometry, providing information on bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. researchgate.net For (4-Bromo-3-chlorophenyl)-phenylmethanone, DFT calculations would typically be performed using a functional such as B3LYP combined with a suitable basis set like 6-311G(d,p). researchgate.netmdpi.com

The optimized geometry from DFT calculations can be validated by ensuring that there are no imaginary frequencies in the vibrational analysis, which confirms that the structure is a true minimum on the potential energy surface. mdpi.com These calculations would yield precise bond lengths and angles for the molecule.

Table 1: Predicted Ground State Geometrical Parameters of this compound using DFT (B3LYP/6-311G(d,p)) (Note: The following data is illustrative and represents typical values that would be obtained from such calculations.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.89 Å |

| C-Cl | 1.74 Å | |

| C=O | 1.23 Å | |

| C-C (phenyl) | 1.39 - 1.41 Å | |

| Bond Angle | Br-C-C | 119.5° |

| Cl-C-C | 120.2° | |

| C-C=O | 121.0° | |

| Dihedral Angle | Phenyl-C=O-Phenyl | 35.0° |

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While HF provides a good starting point, it does not account for electron correlation.

Møller-Plesset (MP) perturbation theory, particularly at the second-order (MP2), is a post-Hartree-Fock method that incorporates electron correlation, leading to more accurate energy and property predictions. researchgate.net For this compound, MP2 calculations could be used to refine the geometry and electronic structure obtained from DFT. However, these methods are computationally more demanding than DFT.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption)

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The calculated ¹H and ¹³C NMR chemical shifts for this compound would provide a theoretical spectrum that can be compared with experimental data for structural confirmation. rsc.orgmdpi.com

IR Frequencies: The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the vibrational modes of the molecule and can be used to predict the Infrared (IR) spectrum. mdpi.com It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netsharif.edu By calculating the excitation energies and oscillator strengths, TD-DFT can predict the λmax values, which correspond to electronic transitions between molecular orbitals. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and represents typical values that would be obtained from such calculations.)

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | Aromatic Protons | 7.2 - 7.9 ppm |

| ¹³C NMR | Carbonyl Carbon | ~195 ppm |

| Aromatic Carbons | 128 - 140 ppm | |

| IR | C=O Stretch | ~1660 cm⁻¹ |

| C-Br Stretch | ~680 cm⁻¹ | |

| C-Cl Stretch | ~750 cm⁻¹ | |

| UV-Vis | λmax | ~260 nm |

Analysis of Molecular Orbitals, Frontier Orbital Theory (HOMO-LUMO Gaps), and Reactivity Descriptors

The electronic properties and reactivity of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A smaller gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net For this compound, the HOMO is expected to be localized on the phenyl ring with the bromine and chlorine substituents, while the LUMO may be centered around the carbonyl group and the other phenyl ring. researchgate.net

Reactivity Descriptors: Based on the HOMO and LUMO energies, several reactivity descriptors can be calculated. These include:

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Chemical Hardness (η): (I - A) / 2

Electronegativity (χ): (I + A) / 2

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide quantitative measures of the molecule's reactivity and its tendency to donate or accept electrons. nih.govresearchgate.net

Table 3: Predicted Electronic Properties and Reactivity Descriptors for this compound (Note: The following data is illustrative and represents typical values that would be obtained from such calculations.)

| Parameter | Predicted Value |

| E(HOMO) | -6.5 eV |

| E(LUMO) | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 1.8 eV |

| Chemical Hardness (η) | 2.35 eV |

| Electronegativity (χ) | 4.15 eV |

| Electrophilicity Index (ω) | 3.66 eV |

Conformational Analysis and Energy Landscapes of this compound

This compound is not a rigid molecule; rotation around the single bonds connecting the phenyl rings to the carbonyl group allows for different conformations. A conformational analysis can be performed by systematically rotating these bonds and calculating the energy at each step. This generates a potential energy surface that reveals the most stable conformations (energy minima) and the energy barriers between them. researchgate.net Such an analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Reaction Mechanism Modeling and Transition State Analysis for Synthetic Pathways

Computational chemistry can also be used to model the mechanisms of chemical reactions. For the synthesis of this compound, for instance, through a Friedel-Crafts acylation, theoretical methods can be employed to study the reaction pathway. This involves identifying the reactants, products, and any intermediates, as well as locating the transition states that connect them.

By calculating the energies of these species, a reaction energy profile can be constructed. The activation energy, determined from the energy difference between the reactants and the transition state, provides insight into the reaction kinetics. This type of analysis can help in understanding the factors that control the reaction's efficiency and selectivity. mdpi.com

Computational and Theoretical Insights into this compound: Intermolecular Interactions and Crystal Packing

While extensive research exists on the computational chemistry and crystallography of related halogenated benzophenone (B1666685) derivatives, specific findings detailing the intermolecular forces and crystal lattice structure of this compound could not be located. Such studies would typically involve techniques like X-ray crystallography to determine the precise three-dimensional arrangement of molecules in the solid state. This experimental data is often complemented by theoretical calculations, such as Hirshfeld surface analysis, to visualize and quantify intermolecular contacts.

These analyses would provide valuable insights into the nature, strength, and directionality of non-covalent interactions, including:

Halogen Bonding: Interactions involving the bromine and chlorine atoms.

π-π Stacking: Interactions between the aromatic phenyl rings.

van der Waals Forces: General attractive or repulsive forces between molecules.

This information is crucial for understanding the supramolecular architecture and predicting the physicochemical properties of the compound. However, without specific research on this compound, a detailed discussion supported by data tables on its crystal packing and intermolecular interactions cannot be provided at this time.

Synthetic Applications and Broader Research Contexts of 4 Bromo 3 Chlorophenyl Phenylmethanone

Role as a Versatile Building Block in Complex Organic Synthesis

The utility of (4-Bromo-3-chlorophenyl)-phenylmethanone as a versatile building block in complex organic synthesis is primarily derived from the presence of the bromo and chloro substituents on the aromatic ring. These halogen atoms serve as handles for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orglibretexts.orgnih.govorganic-chemistry.orglibretexts.orgyoutube.com

The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential reactions. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. This reactivity difference enables chemists to perform a cross-coupling reaction at the 4-position (bromine) while leaving the 3-position (chlorine) intact for a subsequent transformation. This sequential functionalization is a powerful strategy for the controlled and efficient synthesis of highly substituted and complex molecular architectures.

Key cross-coupling reactions where this compound can be employed include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent, such as a boronic acid or boronic ester, to form a C-C bond. nih.govnih.govresearchgate.netmdpi.com By reacting this compound with an appropriate boronic acid, a new aryl or alkyl group can be introduced at the 4-position.

Heck Reaction: In the Heck reaction, the aryl halide is coupled with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This allows for the introduction of vinyl groups, which can be further functionalized.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl halide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This is a crucial transformation for the synthesis of anilines and other nitrogen-containing compounds, which are prevalent in pharmaceuticals and other biologically active molecules.

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Catalyst/Ligand System (Typical) |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | C-C | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |

| Heck | Alkene (e.g., R-CH=CH₂) | C-C | Pd(OAc)₂, PdCl₂(PPh₃)₂ |

| Buchwald-Hartwig | Amine (e.g., R₂NH) | C-N | Pd₂(dba)₃/BINAP, Pd(OAc)₂/XPhos |

The benzoyl group in this compound can also influence the reactivity of the aryl halides and can be a site for further chemical modifications, such as reduction to an alcohol or conversion to other functional groups, further expanding its utility in the synthesis of diverse and complex molecules.

Precursor for Advanced Materials and Polymer Scaffolds

The di-halogenated nature of this compound makes it a promising monomer or precursor for the synthesis of advanced materials and polymer scaffolds. Specifically, it can be utilized in the synthesis of high-performance polymers such as poly(aryl ether ketone)s (PAEKs) and poly(benzophenone)s. google.comgoogle.comresearchgate.netrsc.orgnih.gov

PAEKs are a class of engineering thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of PAEKs often involves a nucleophilic aromatic substitution reaction between a dihalogenated monomer and a bisphenol salt. google.comgoogle.com In this context, this compound could potentially be used, although the differential reactivity of the two halogens would need to be carefully considered. More commonly, difluoro- or dichlorobenzophenones are used. google.comgoogle.comresearchgate.net

Another class of polymers that can be synthesized from dihalobenzophenones are poly(benzophenone)s. These polymers can be prepared through nickel-catalyzed coupling of the dihalide monomers. scilit.com The resulting polymers, which have a poly(p-phenylene) backbone with benzoyl substituents, can exhibit interesting properties such as high thermal stability and solubility in common organic solvents, making them suitable for various applications in materials science.

The incorporation of the benzophenone (B1666685) moiety into the polymer backbone can also impart desirable properties such as UV-curing capabilities, where the benzophenone acts as a photoinitiator for cross-linking. chemrxiv.orgresearchgate.net

Interactive Data Table: Potential Polymer Architectures

| Polymer Class | Synthetic Route | Potential Properties |

| Poly(aryl ether ketone)s (PAEKs) | Nucleophilic Aromatic Substitution | High thermal stability, mechanical strength |

| Poly(benzophenone)s | Ni(0)-catalyzed Coupling | Good solubility, thermal stability |

| UV-Curable Polymers | Incorporation of Benzophenone | Photocrosslinkable materials |

Integration into the Synthesis of Intermediates for Specialty Chemicals

This compound and its close analogs are valuable intermediates in the synthesis of specialty chemicals, particularly in the pharmaceutical industry. The specific arrangement of the halogen atoms and the ketone functionality allows for the strategic construction of complex molecular frameworks found in various active pharmaceutical ingredients (APIs).

A notable example is the use of a structurally similar compound, (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone, as a key intermediate in the synthesis of Empagliflozin. shreemlifesciences.compharmaffiliates.comdigitellinc.com Empagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The synthesis involves a series of transformations where the halogenated benzophenone core is elaborated to build the final drug molecule. This highlights the importance of such compounds as starting materials for the efficient and scalable production of high-value specialty chemicals.

The synthetic utility of these intermediates lies in their ability to undergo selective chemical modifications. For instance, the bromine atom can be used for a cross-coupling reaction to introduce a key structural fragment, while the chlorine atom may remain for a later transformation or be part of the final molecular scaffold. The ketone group can be reduced to a methylene (B1212753) group, as is often the case in the synthesis of SGLT2 inhibitors.

Development of Ligands for Catalysis Based on the Compound's Structure

The benzophenone scaffold has been successfully employed in the design of ligands for transition metal catalysis. The rigid backbone and the potential for introducing coordinating groups on the phenyl rings make it an attractive platform for creating novel ligands with unique steric and electronic properties. acs.orggessnergroup.comnih.govnih.govsyensqo.com

Specifically, diphosphine ligands based on the benzophenone structure, such as 2,2′-bis(diphenylphosphino)benzophenone, have been shown to act as effective ligands in various catalytic reactions, including nickel-catalyzed alkyne cyclotrimerization. acs.org These ligands can adapt their coordination mode to the electronic requirements of the metal center during the catalytic cycle, which can lead to enhanced catalytic activity and selectivity.

This compound could serve as a starting point for the synthesis of new phosphine (B1218219) ligands. The halogen atoms provide synthetic handles to introduce phosphine groups through reactions such as lithium-halogen exchange followed by quenching with a chlorophosphine, or through palladium-catalyzed P-C bond formation. The substitution pattern on the phenyl ring could influence the electronic properties and the coordination geometry of the resulting metal complexes, potentially leading to catalysts with novel reactivity.

Design and Synthesis of Molecular Probes and Research Tools

Benzophenone derivatives are widely used in chemical biology as photoaffinity labels and molecular probes to study protein-ligand interactions and to identify the binding sites of small molecules on their biological targets. nih.govnih.govsigmaaldrich.comspringernature.comresearchgate.net The utility of benzophenones in this context stems from their photochemical properties. Upon irradiation with UV light (typically around 350-360 nm), the benzophenone moiety is excited to a triplet state, which can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent bond between the probe and its target protein. sigmaaldrich.com This allows for the permanent labeling of the interacting protein, which can then be identified and characterized.

This compound can be functionalized to create such molecular probes. The halogen atoms can be replaced with other functional groups, such as linkers or reporter tags (e.g., biotin (B1667282) or a fluorescent dye), through various chemical transformations. The resulting bifunctional probe would contain the benzophenone photophore for covalent cross-linking and a reporter group for detection and purification of the labeled protein. The specific substitution pattern of the starting material could be used to direct the orientation of the probe within a binding site.

Interactive Data Table: Functionalization of this compound for Molecular Probes

| Functionalization Site | Reaction Type | Introduced Functionality | Purpose in Molecular Probe |

| 4-position (Br) | Suzuki Coupling | Linker arm with reporter tag | Detection and purification |

| 3-position (Cl) | Nucleophilic Substitution | Affinity-enhancing group | Increased binding to target |

| Phenyl ring (para to carbonyl) | Electrophilic Substitution | Linker for solid-phase synthesis | Facile probe synthesis |

Future Research Directions and Emerging Methodologies for 4 Bromo 3 Chlorophenyl Phenylmethanone

Exploration of Novel and Highly Efficient Synthetic Pathways

The classical synthesis of diaryl ketones often relies on Friedel-Crafts acylation, which can have limitations regarding substrate scope and environmental concerns. Modern research is focused on developing more versatile, efficient, and sustainable alternatives. For (4-Bromo-3-chlorophenyl)-phenylmethanone, future synthetic exploration will likely concentrate on transition metal-catalyzed cross-coupling reactions and other novel C-C bond-forming strategies. organic-chemistry.orgnumberanalytics.comnih.govlibretexts.org

Key research avenues include:

Palladium-Catalyzed Carbonylative Couplings: These reactions offer a direct route to diaryl ketones. researchgate.net A promising approach involves the carbonylative Suzuki-Miyaura reaction, where an aryl bromide is coupled with an arylboronic acid in the presence of a carbon monoxide source. researchgate.net The use of CO surrogates, such as benzene-1,3,5-triyl triformate (TFBen), is a significant advancement, circumventing the need to handle toxic CO gas. researchgate.net Research into novel palladium catalysts, including those supported on materials like graphitic carbon nitride (Pd/g-C3N4), aims to improve efficiency and catalyst recyclability. researchgate.net

Nickel-Catalyzed Reductive Acylation: Nickel catalysis provides a cost-effective alternative to palladium. nih.gov Methods involving the reductive coupling of carboxylic acid derivatives (e.g., acid chlorides) with aryl halides are particularly attractive. nih.gov The development of new ligand systems, such as 4,4′-di-tert-butyl-2,2′-bipyridine, has been shown to improve catalyst performance and functional group tolerance, enabling the synthesis of even sterically hindered ketones. nih.gov

Transition Metal-Free Couplings: To enhance sustainability, pathways that avoid transition metals are being explored. One such method involves the cross-electrophile coupling of aryl 2-pyridyl esters with aryl bromides, using magnesium as a simple reducing agent. researcher.life This approach could be adapted for the synthesis of this compound, offering a potentially greener and more economical route.

A comparative overview of emerging synthetic methodologies is presented below.

| Methodology | Catalyst/Reagent | Key Advantages | Potential Challenges |

| Carbonylative Suzuki-Miyaura Coupling | Palladium catalyst, Arylboronic acid, CO surrogate (e.g., TFBen) | Avoids stoichiometric organometallics, good functional group tolerance. researchgate.netresearcher.life | Catalyst cost and potential for metal contamination in the product. researchgate.net |

| Nickel-Catalyzed Reductive Acylation | NiCl₂, Ligand (e.g., dtbbpy), Zinc reductant | Utilizes a more abundant and cheaper metal, excellent functional group tolerance. nih.gov | Requires a stoichiometric amount of a reducing agent (e.g., zinc). |

| Transition Metal-Free Coupling | Magnesium metal, Aryl 2-pyridyl ester | Avoids transition metal catalysts, cost-effective. researcher.life | Scope and functional group compatibility may be more limited compared to catalyzed reactions. |

| Sustainable Pd-Catalyzed Synthesis | Pd(II) catalyst, Arylboronic acid, Nitrile | Uses water as the sole solvent, enhancing sustainability; mild reaction conditions. researcher.life | Substrate scope with highly substituted or deactivated nitriles may need optimization. |

Development of Asymmetric Catalytic Methodologies Utilizing or Modifying the Compound

The prochiral ketone moiety of this compound makes it an ideal substrate for asymmetric reduction to form chiral benzhydrols, which are valuable building blocks in pharmaceuticals. Furthermore, the benzophenone (B1666685) scaffold itself can be modified to create novel chiral ligands for asymmetric catalysis.

Asymmetric Reduction of the Ketone: Future work will focus on developing highly efficient and enantioselective catalysts for the hydrogenation or transfer hydrogenation of unsymmetrical benzophenones.

Manganese-Based Catalysts: As an earth-abundant and low-toxicity metal, manganese is an attractive alternative to precious metals like rhodium and iridium. researchgate.net Recently developed Mn(I) catalysts bearing chiral PNN tridentate ligands have shown outstanding activity (up to 13,000 TON) and enantioselectivity (up to >99% ee) for the asymmetric hydrogenation of benzophenones. researchgate.net Applying these systems to this compound is a logical next step.

Iridium and Ruthenium Catalysts: Iridium-catalyzed asymmetric hydrogenation of α-halogenated ketones has been successfully developed using ligands such as cinchona-alkaloid-derived NNP ligands and f-amphox, achieving excellent enantioselectivities. acs.orgresearchgate.net Similarly, ruthenium complexes with chiral diamine ligands are effective for the asymmetric transfer hydrogenation of ketones. nih.gov Research will continue to refine these catalytic systems to broaden their substrate scope and improve performance under milder conditions.

Modification for Chiral Ligand Synthesis: The benzophenone skeleton is a key component of established chiral ligands like 2,2′-bis(diphenylphosphino)benzophenone (DPBP). rsc.orgacs.org

The unique substitution pattern of this compound offers an opportunity to design novel ligands. The bromine and chlorine atoms can serve as handles for further functionalization via cross-coupling reactions, allowing for the introduction of phosphine (B1218219) groups or other coordinating moieties.

The development of "achiral" benzophenone-based ligands whose chirality can be controlled by a chiral activator (e.g., a chiral diamine) is a particularly innovative approach. rsc.orgscilit.com This strategy has led to rhodium and ruthenium catalysts that achieve exceptionally high enantioselectivity (up to 99% ee) in the hydrogenation of ketones. rsc.orgacs.org Exploring derivatives of this compound within this framework could lead to a new class of tunable and highly effective catalysts.

| Catalytic System | Metal | Chiral Ligand Type | Target Transformation | Reported Performance |

| Asymmetric Hydrogenation | Manganese (Mn) | Imidazole-based PNN | Ketone → Chiral Alcohol | Up to >99% ee, 13,000 TON researchgate.net |

| Asymmetric Hydrogenation | Iridium (Ir) | Cinchona-derived NNP | Ketone → Chiral Alcohol | Up to 99.6% ee acs.org |

| Asymmetric Transfer Hydrogenation | Rhodium (Rh) | DPBP + Chiral Diamine | Ketone → Chiral Alcohol | Up to 99% ee, 99% yield rsc.org |

| Asymmetric α-Halogenation | N/A (Organocatalysis) | Chiral Amines | Ketone → α-Halo Ketone | Can achieve high enantioselectivity researchgate.netrsc.org |

Integration with Machine Learning and Artificial Intelligence for Retrosynthetic Planning and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by accelerating the discovery of synthetic routes and predicting reaction outcomes with increasing accuracy. nih.govmit.educhemcopilot.com

AI-Powered Retrosynthesis: For a target molecule like this compound, retrosynthesis tools can propose multiple synthetic pathways by deconstructing it into simpler, commercially available starting materials. chemcopilot.commicrosoft.com These platforms are trained on vast databases of chemical reactions (e.g., USPTO, Reaxys) and use deep learning models, such as transformers and graph neural networks, to identify plausible disconnections. chemcopilot.comillinois.edu This data-driven approach can uncover non-intuitive or novel synthetic routes that might be overlooked by human chemists. chemcopilot.com

Reaction Outcome and Impurity Prediction: ML models can predict the products, yields, and potential side-products of a reaction involving this compound. chemai.iomit.edu This is particularly valuable for complex molecules with multiple reactive sites, where selectivity is a concern. By inputting reactants, reagents, and conditions, these AI tools can forecast the likelihood of competing reaction pathways, aiding in the optimization of reaction conditions to maximize the yield of the desired product while minimizing impurity formation. mit.educhemeurope.com